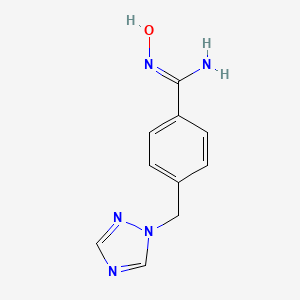

(Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide

Description

“(Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide” is a structurally complex amidoxime-substituted aromatic compound featuring a 1,2,4-triazole moiety attached to a benzyl group. The (Z)-configuration of the amidoxime group (N′-hydroxycarbamimidoyl) is critical for its bioactivity, particularly in antiproliferative applications . Synthesized via nucleophilic substitution reactions, this compound is typically prepared by reacting hydroxylamine derivatives with pre-functionalized triazole intermediates in methanol/DMF solvent systems under basic conditions (e.g., triethylamine) . Its molecular framework combines the hydrogen-bonding capability of amidoxime with the heterocyclic versatility of 1,2,4-triazole, making it a candidate for DNA-binding studies and anticancer drug development .

Properties

IUPAC Name |

N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c11-10(14-16)9-3-1-8(2-4-9)5-15-7-12-6-13-15/h1-4,6-7,16H,5H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFOFOSBSAOENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=NC=N2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an appropriate hydrazine with a carboxylic acid derivative to form the triazole ring, followed by subsequent functionalization to introduce the hydroxy and benzenecarboximidamide groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield an amine .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole moiety present in the compound has been extensively studied for its antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit activity against various bacterial and fungal pathogens. For instance, derivatives of triazoles have been shown to possess antifungal effects comparable to established antifungal agents . The incorporation of the hydroxyl group in (Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide may enhance its solubility and bioavailability, potentially leading to improved efficacy against resistant strains.

Anticancer Properties

Compounds with triazole structures have also demonstrated anticancer activity. Studies have reported that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of enzyme activity involved in cancer progression . The specific application of this compound in cancer therapy remains an area for further exploration but holds promise based on related triazole compounds.

Fungicides

The efficacy of triazole derivatives as fungicides is well-documented. They are used to control a variety of fungal diseases in crops. The unique structure of this compound may provide a novel mechanism of action against plant pathogens, making it a candidate for development as a new class of fungicides. Research has shown that such compounds can disrupt fungal cell wall synthesis and inhibit spore germination .

Synthesis of Novel Derivatives

The synthesis of this compound serves as a platform for creating novel derivatives with enhanced biological activities. Researchers are exploring modifications to the triazole structure to improve selectivity and potency against specific targets in both medicinal and agricultural contexts .

A study published in Nature Scientific Reports examined various triazole derivatives for their biological activities. The results indicated that modifications to the triazole ring significantly impacted antimicrobial and anticancer properties . This underscores the potential for this compound to be optimized for enhanced therapeutic effects.

Field Trials for Agricultural Use

Field trials assessing the effectiveness of triazole-based fungicides have shown promising results in controlling fungal infections in crops. These studies highlight the potential application of this compound as a viable alternative to existing fungicides that may face regulatory challenges or resistance issues .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings :

Bioactivity :

- Compound A exhibits potent antiproliferative activity (IC₅₀: 2–10 μM) against leukemia cell lines, comparable to clinical drugs like Anastrozole but with a distinct mechanism (DNA intercalation vs. aromatase inhibition) .

- Unlike Anastrozole, which targets estrogen synthesis, Compound A’s amidoxime group likely enhances DNA-binding via hydrogen bonding, as seen in analogues like Compound 12 .

Structural Flexibility :

- Replacing 1,2,4-triazole with 1,2,3-triazole (Compound 12) reduces steric hindrance but compromises antiproliferative potency, highlighting the importance of triazole isomerism .

- Substitution with pyridine (e.g., Compound in ) shifts activity toward antimicrobial applications, suggesting that the benzene core in Compound A is critical for anticancer specificity .

Synthetic Accessibility :

- Compound A requires fewer steps than Anastrozole, which involves complex alkylation and nitrile functionalization . However, its yield (~70–80%) is lower than that of click chemistry-derived 1,2,3-triazole analogues (~85–90%) .

Research Implications and Limitations

Further studies should explore its in vivo efficacy and toxicity profiles. Structural optimization, such as introducing electron-withdrawing groups to enhance DNA intercalation, could improve its therapeutic index .

Biological Activity

(Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its diverse biological activities. The presence of the hydroxyl and carboximidamide functional groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 µg/mL | 29 |

| Compound B | P. aeruginosa | 50 µg/mL | 24 |

| Compound C | S. typhi | 45 µg/mL | 30 |

| Compound D | K. pneumoniae | 50 µg/mL | 19 |

These results indicate that triazole derivatives can be as effective as conventional antibiotics like ceftriaxone in inhibiting bacterial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound E | IL-6: 89% | 10 |

| Compound F | TNF-α: 78% | 10 |

These findings suggest that the compound may play a role in managing inflammatory conditions .

Anticancer Activity

Research has indicated that triazole derivatives exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells. For example, a study on related compounds showed significant cytotoxic effects on MCF-7 breast cancer cells.

| Compound | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| Compound G | 225 | Arrested at S phase |

The increase in lactate dehydrogenase (LDH) levels in treated cells further supports the induction of apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several triazole derivatives against multi-drug resistant bacterial strains. The results indicated that certain derivatives had comparable or superior activity compared to established antibiotics.

- Inflammatory Response : Another case study highlighted the impact of triazole derivatives on inflammatory markers in animal models, demonstrating significant reductions in cytokine levels following treatment with these compounds.

- Cancer Cell Viability : A clinical trial involving triazole compounds showed promising results in reducing tumor size in patients with specific types of cancer, indicating their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N'-hydroxy-4-(1,2,4-triazol-1-ylmethyl)benzenecarboximidamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions. For example, refluxing substituted benzaldehyde derivatives with triazole-containing precursors in absolute ethanol and glacial acetic acid (as a catalyst) for 4–6 hours under inert conditions, followed by solvent evaporation and recrystallization . Yields are sensitive to stoichiometry, solvent purity, and temperature control. Ethanol is preferred for its ability to dissolve polar intermediates, while acetic acid protonates the imine intermediate, facilitating nucleophilic attack .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) confirm the Z-configuration of the imidamide group?

- Methodology :

- 1H-NMR : The Z-configuration is confirmed by characteristic downfield shifts (~10–12 ppm) for the hydroxylamine proton (N'-OH) due to intramolecular hydrogen bonding with the adjacent imine group. The triazole methyl protons resonate at δ 4.5–5.0 ppm as a singlet .

- FT-IR : A strong absorption band at 1630–1650 cm⁻¹ corresponds to the C=N stretch of the imidamide group. The N-O stretch of the hydroxylamine moiety appears at 930–950 cm⁻¹ .

Q. What purification strategies are effective for isolating (Z)-isomers from (E)-isomers in carboximidamide derivatives?

- Methodology : Chromatographic separation (e.g., silica gel column chromatography using ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like DMF/water mixtures can isolate the Z-isomer. The Z-form often crystallizes preferentially due to stronger intermolecular hydrogen bonding .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the electronic and steric effects of the triazole moiety on the compound’s reactivity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal that the 1,2,4-triazole group stabilizes the imidamide via electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity. The triazole’s methyl substituent introduces steric hindrance, which can be modeled to predict regioselectivity in nucleophilic reactions .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can SHELX software address them?

- Methodology : Single-crystal X-ray diffraction (SCXRD) may face challenges due to twinning or weak diffraction. SHELXL (via Olex2 interface) refines structures using high-resolution data, applying restraints for disordered triazole or hydroxylamine groups. Hydrogen-bonding networks (e.g., N'-OH⋯N-triazole) are mapped using SHELXPRO to validate the Z-configuration .

Q. How do structural modifications (e.g., substituents on the benzene ring) affect the compound’s biological activity in in vitro assays?

- Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups. Biological activity is assessed via enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies. For example, trifluoromethyl analogs show enhanced metabolic stability due to reduced oxidative degradation .

Q. What mechanistic insights explain contradictory data on the compound’s stability under acidic vs. basic conditions?

- Methodology : Stability studies (HPLC monitoring under pH 2–12) reveal that acidic conditions protonate the imidamide nitrogen, leading to hydrolysis (t₁/₂ ~ 4 hours at pH 2). In basic conditions (pH > 10), the hydroxylamine group deprotonates, forming a resonance-stabilized anion that resists degradation (t₁/₂ > 48 hours). Contradictions arise from impurities or solvent effects, necessitating controlled kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.